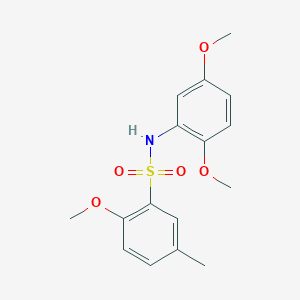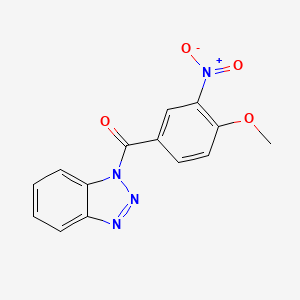
dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as EFDP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EFDP belongs to the family of pyridine derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
Dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is believed to exert its effects by binding to GABA(A) receptors in the brain. GABA(A) receptors are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been found to enhance the binding of GABA to GABA(A) receptors, resulting in increased inhibitory neurotransmission and sedative effects.
Biochemical and Physiological Effects:
dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been found to exhibit various biochemical and physiological effects. In animal studies, dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been found to reduce anxiety and increase sedation. dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been found to exhibit neuroprotective effects in vitro, suggesting that it may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been found to be stable under a range of experimental conditions. However, dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has some limitations for use in lab experiments. It has low solubility in water, which may limit its use in aqueous experimental systems. Additionally, dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has relatively low potency compared to other GABA(A) receptor ligands, which may limit its use in studies requiring high potency ligands.
Zukünftige Richtungen
Dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several potential future directions for scientific research. One potential future direction is the development of more potent analogs of dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate for use as GABA(A) receptor ligands. Another potential future direction is the study of dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in animal models of neurodegenerative diseases, such as Alzheimer's disease. Finally, dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate may have potential applications in the treatment of anxiety and sleep disorders, and future studies could investigate its efficacy and safety in human subjects.
Synthesemethoden
Dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized by the reaction of ethyl 4-(4-fluorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate with methyl iodide and sodium hydride in dimethylformamide. The reaction yields dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate as a white solid with a melting point of 112-114°C.
Wissenschaftliche Forschungsanwendungen
Dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been found to have potential applications in scientific research. It has been used as a ligand for GABA(A) receptors and has been found to exhibit anxiolytic and sedative effects in animal studies. dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been studied for its potential use in the treatment of Alzheimer's disease and has been found to exhibit neuroprotective effects in vitro.
Eigenschaften
IUPAC Name |
dimethyl 1-ethyl-4-(4-fluorophenyl)-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4/c1-4-19-9-13(16(20)22-2)15(14(10-19)17(21)23-3)11-5-7-12(18)8-6-11/h5-10,15H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLBWPPOHBGWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5782820.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-nitrobenzylidene)propanohydrazide](/img/structure/B5782824.png)

![2-(4-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5782833.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5782857.png)


![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5782893.png)
![(2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5782903.png)


![N-allyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5782928.png)
![1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-{3-[4-(dimethylamino)phenyl]-1-methyl-2-propen-1-ylidene}hydrazinecarbimidothioate](/img/structure/B5782934.png)